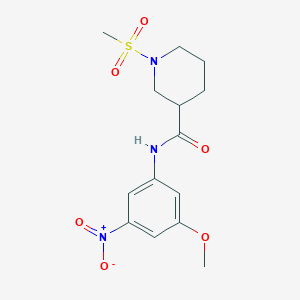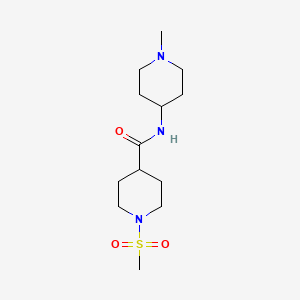![molecular formula C22H18FN3OS B4625292 4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B4625292.png)
4-(4-fluorophenyl)-3-[(2-phenoxyethyl)thio]-5-phenyl-4H-1,2,4-triazole
説明
Synthesis Analysis
The synthesis of triazole derivatives involves multi-step chemical reactions, often starting with specific precursors and involving conditions that lead to the formation of the desired triazole ring. These reactions may include the treatment of certain triazole precursors with sodium methoxide or other agents to introduce specific functional groups or structural modifications (Xu Liang, 2009).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized using techniques like single crystal X-ray diffraction, which reveals the orientation of the triazole ring and its substituents. These structures are often stabilized by various intermolecular interactions, such as hydrogen bonding and π-π interactions, which play a crucial role in their crystalline solid formation (P. Panini et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives includes their ability to undergo further chemical modifications. These modifications can introduce new functional groups or alter existing ones, expanding the compound's chemical diversity and potential utility in various applications.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are influenced by the compound's molecular structure and intermolecular interactions within the crystal lattice. The analysis of these properties helps in understanding the compound's behavior in different environments (O. A. Bihdan & V. Parchenko, 2017).
科学的研究の応用
Experimental and Theoretical Analysis
A study conducted by Shukla et al. (2014) synthesized and characterized biologically active 1,2,4-triazole derivatives with fluoro and chloro derivatives, focusing on their crystal structures and the presence of intermolecular interactions. These interactions were studied using different thermal techniques and supported by quantum mechanical calculations, providing insights into the nature of lp⋯π interactions (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Crystal Structure Analysis
Liang (2009) synthesized a compound related to the given chemical structure, focusing on its crystal structure and the role of intermolecular hydrogen bonds in stabilizing the structure. This research highlights the compound's structural aspects and potential for further chemical analysis (Liang, 2009).
Synthesis and Antimicrobial Activities
Zhao et al. (2012) designed and synthesized 1,2,3-triazole derivatives based on the combination of 1,2,3-triazoles and (halo)o-hydroxyphenyl group, demonstrating potent antimicrobial activities against various microorganisms. This study provides valuable information for novel antimicrobial research (Zhao, Lu, Lu, Xin, Li, & Liu, 2012).
Synthesis, Characterization, and Biological Evaluation
Desabattina et al. (2014) synthesized a new class of 1,2,4-triazole derivatives, elucidating their structures and evaluating their antimicrobial properties. The study highlights the enhancement of pharmacological properties through substituents, showing the potential for developing antimicrobial agents (Desabattina, Aluru, Narasimha, Dharmapuri, & Rao, 2014).
特性
IUPAC Name |
4-(4-fluorophenyl)-3-(2-phenoxyethylsulfanyl)-5-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3OS/c23-18-11-13-19(14-12-18)26-21(17-7-3-1-4-8-17)24-25-22(26)28-16-15-27-20-9-5-2-6-10-20/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFMEYVXCONIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)F)SCCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-3-(2-phenoxyethylsulfanyl)-5-phenyl-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(allylthio)-4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4625214.png)





![N-[3-(2-ethoxyphenyl)propyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4625253.png)

![N-[(2-methoxy-1-naphthyl)methyl]propan-2-amine hydrochloride](/img/structure/B4625265.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4625274.png)

![5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4625283.png)
![4-chloro-N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4625284.png)
![N-[2-(2-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625293.png)